2-Methyl-2-(2-nitrophenoxy)propanoic acid
Overview
Description
2-Methyl-2-(2-nitrophenoxy)propanoic acid, commonly known as MNPP, is an important organic acid that has been used extensively in scientific research for its numerous applications in biochemistry, physiology, and pharmacology. MNPP is a key component in many biochemical pathways and is involved in various physiological processes. It is also used as a reagent in a variety of laboratory experiments.
Scientific Research Applications
Anti-Inflammatory Activities
2-Methyl-2-(2-nitrophenoxy)propanoic acid has been studied for its potential anti-inflammatory properties. A study on phenolic compounds isolated from the leaves of Eucommia ulmoides Oliv. including similar compounds showed modest inhibitory activities against LPS-induced NO production in macrophage RAW264.7 cells, indicating potential anti-inflammatory effects (Ren et al., 2021).
Synthesis and Chemical Properties
Research has been conducted on improving the synthesis of related compounds, such as 2-(2-nitrophenoxy) acetic acid, which is useful for industrial processes due to its convenient operation, mild reaction conditions, and cost-effectiveness (H. Dian, 2012).
Antimicrobial and Molecular Docking Studies
The derivatives of 2-Methyl-2-((2-Methyl-2-Phenoxypropanoyl)Oxy)Propanoic Acid have been synthesized and evaluated for their effectiveness against various microbial pathogens. Molecular docking studies of these compounds indicate their potential applications in treating human and plant pathogens (Nirmalan et al., 2016).
Herbicide Applications
The herbicidal effects of related compounds, such as Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, have been studied. They have shown to inhibit root growth in certain plant species, indicating potential applications as selective herbicides (Shimabukuro et al., 1978).
Water Analysis
The compound has been involved in studies related to the determination of phenoxy herbicides in water samples. A method utilizing phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis has been developed, demonstrating its relevance in environmental monitoring (Nuhu et al., 2012).
Fluorescence Derivatisation
In a study, derivatives of similar compounds were used for fluorescence derivatisation of amino acids. The resulting derivatives showed strong fluorescence, suggesting applications in biological assays (Frade et al., 2007).
properties
IUPAC Name |
2-methyl-2-(2-nitrophenoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-10(2,9(12)13)16-8-6-4-3-5-7(8)11(14)15/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPMYXAEDVOABR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146984 | |
Record name | Propionic acid, 2-methyl-2-(o-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10514-62-2 | |
Record name | Propionic acid, 2-methyl-2-(o-nitrophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010514622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propionic acid, 2-methyl-2-(o-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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